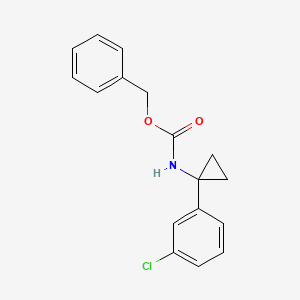
Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 1255574-39-0 . It has a molecular weight of 301.77 . The IUPAC name for this compound is benzyl 1-(3-chlorophenyl)cyclopropylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(9-10-17)19-16(20)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.77 . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Environmental and Health Impact of Benzophenone Derivatives
Benzophenone derivatives, such as Benzophenone-3 (BP-3), are widely used in sunscreens and cosmetics due to their UV filtering capabilities. However, their environmental and health impacts have raised concerns. BP-3 is known to be lipophilic, photostable, and bioaccumulative, posing potential risks to aquatic ecosystems and human health through endocrine disruption and neurotoxicity. The compound's ability to penetrate the blood-brain and blood-placental barriers indicates the need for careful consideration of its use, especially among vulnerable populations like pregnant women and children (Kim & Choi, 2014).
Anticancer and Antimicrobial Applications
Research into novel compounds for anticancer applications has identified certain benzofused derivatives as potential leads due to their tumor specificity and reduced keratinocyte toxicity. These compounds show promise in inducing apoptotic cell death in cancer cell lines while minimizing harm to normal cells, indicating their potential as safer anticancer agents (Sugita et al., 2017).
Applications in Organic Electronics
Transition-metal based phosphors, including those with benzyl carbamate derivatives, play a crucial role in the development of organic light emitting diodes (OLEDs). The systematic tuning of emission wavelengths through fine adjustment of ligand-centered pi-pi* electronic transitions offers potential applications in phosphorescent displays and illumination devices, highlighting the importance of such compounds in advancing opto-electronic technologies (Chi & Chou, 2010).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been explored for their antioxidant and anti-inflammatory activities. The development of these compounds involves targeted synthesis and evaluation of their efficacy, demonstrating the potential of benzyl carbamate derivatives in creating new therapeutic agents for managing oxidative stress and inflammation (Raut et al., 2020).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, related to benzyl carbamate chemistry, showcase their utility in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures through H-bonding and their multivalent nature for applications in the biomedical field illustrate the versatility and potential of such compounds (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
特性
IUPAC Name |
benzyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(9-10-17)19-16(20)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLIQLRJAQUQTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681988 |
Source


|
| Record name | Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate | |
CAS RN |
1255574-39-0 |
Source


|
| Record name | Carbamic acid, N-[1-(3-chlorophenyl)cyclopropyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
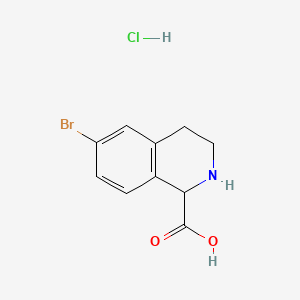
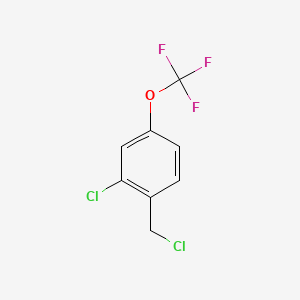
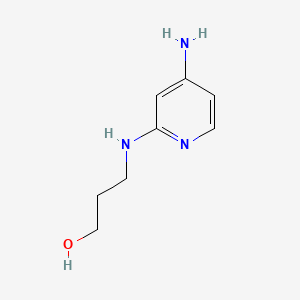
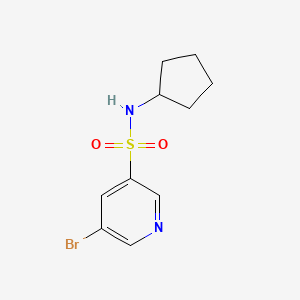
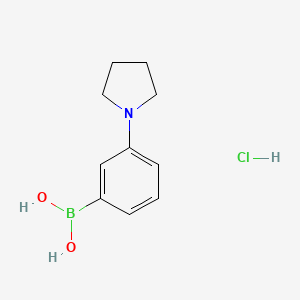
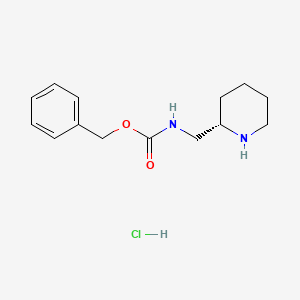
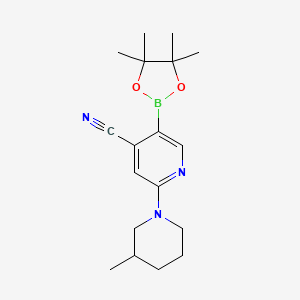

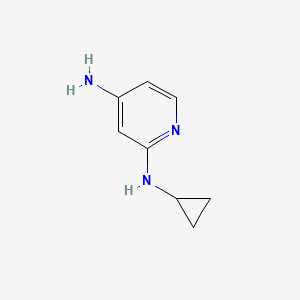
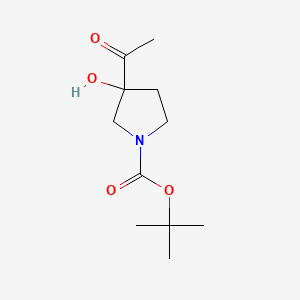
![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)